molecular formula C19H19Br2NO B12510168 2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one

2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one

Cat. No.: B12510168
M. Wt: 437.2 g/mol
InChI Key: FFAINGUAPNUNTI-UHFFFAOYSA-N
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Description

2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one is an organic compound characterized by the presence of bromine atoms attached to phenyl rings and a piperidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one typically involves the reaction of 4-bromoacetophenone with 3,5-dimethylpiperidin-4-one under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Debrominated piperidinone derivatives.

    Substitution: Products with substituted nucleophiles replacing the bromine atoms.

Scientific Research Applications

2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The bromine atoms and the piperidinone core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-bromophenyl)-4-phenylpyridine: Similar structure with a pyridine core instead of piperidinone.

    2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Contains a naphthalene group, offering different electronic properties.

    2,6-Bis(4-bromophenyl)-4-(thiophen-2-yl)pyridine: Incorporates a thiophene ring, affecting its reactivity and applications.

Uniqueness

2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one is unique due to its specific combination of bromine atoms and the piperidinone core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H19Br2NO

Molecular Weight

437.2 g/mol

IUPAC Name

2,6-bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one

InChI

InChI=1S/C19H19Br2NO/c1-11-17(13-3-7-15(20)8-4-13)22-18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,22H,1-2H3

InChI Key

FFAINGUAPNUNTI-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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